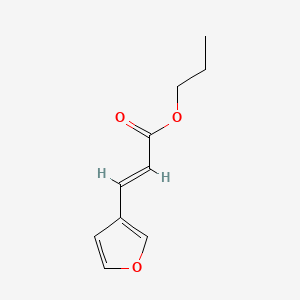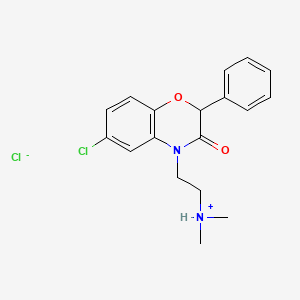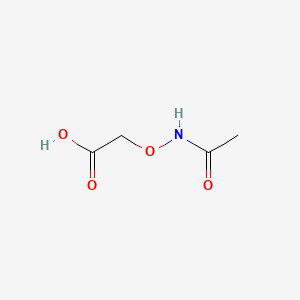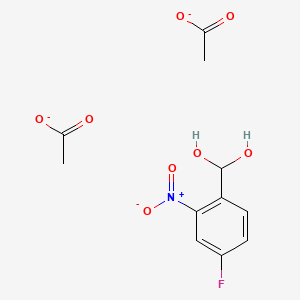
(4-Fluoro-2-nitrophenyl)methanediol;diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluoro-2-nitrophenyl)methanediol;diacetate is an organic compound with the molecular formula C11H10FNO6 It is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with a methanediol moiety that is diacetylated
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2-nitrophenyl)methanediol;diacetate typically involves the following steps:
Nitration: The starting material, 4-fluorotoluene, undergoes nitration to introduce the nitro group at the ortho position relative to the fluorine atom.
Oxidation: The methyl group of the nitrated product is oxidized to form the corresponding carboxylic acid.
Reduction: The carboxylic acid is then reduced to the corresponding alcohol, forming (4-fluoro-2-nitrophenyl)methanol.
Acetylation: Finally, the hydroxyl groups of (4-fluoro-2-nitrophenyl)methanol are acetylated using acetic anhydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanediol moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: (4-Fluoro-2-aminophenyl)methanediol;diacetate.
Substitution: Compounds where the fluorine atom is replaced by other nucleophiles.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a precursor for the preparation of fluorinated aromatic compounds.
Biology:
- Investigated for its potential as a biochemical probe due to its unique functional groups.
- Studied for its interactions with various enzymes and proteins.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
- Evaluated for its antimicrobial and anti-inflammatory properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of advanced polymers and coatings.
作用機序
The mechanism by which (4-Fluoro-2-nitrophenyl)methanediol;diacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and specificity. The acetyl groups can also modulate the compound’s solubility and stability.
類似化合物との比較
- (4-Fluoro-2-nitrophenyl)methanol
- (4-Fluoro-2-aminophenyl)methanediol;diacetate
- (4-Chloro-2-nitrophenyl)methanediol;diacetate
Uniqueness:
- The presence of both fluorine and nitro groups in (4-Fluoro-2-nitrophenyl)methanediol;diacetate imparts unique electronic and steric properties, distinguishing it from similar compounds.
- The diacetate moiety enhances its solubility and stability, making it more suitable for certain applications compared to its non-acetylated counterparts.
特性
分子式 |
C11H12FNO8-2 |
|---|---|
分子量 |
305.21 g/mol |
IUPAC名 |
(4-fluoro-2-nitrophenyl)methanediol;diacetate |
InChI |
InChI=1S/C7H6FNO4.2C2H4O2/c8-4-1-2-5(7(10)11)6(3-4)9(12)13;2*1-2(3)4/h1-3,7,10-11H;2*1H3,(H,3,4)/p-2 |
InChIキー |
BBYNFURPOZMAEQ-UHFFFAOYSA-L |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC(=C(C=C1F)[N+](=O)[O-])C(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


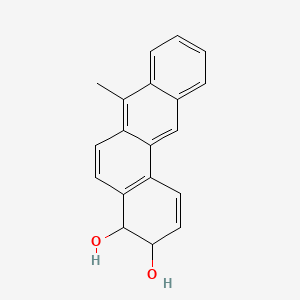
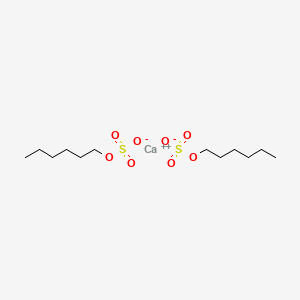

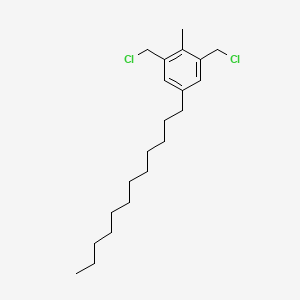
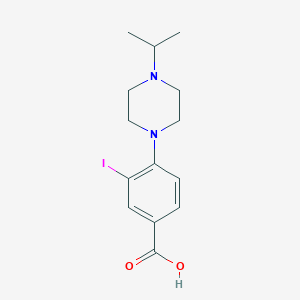

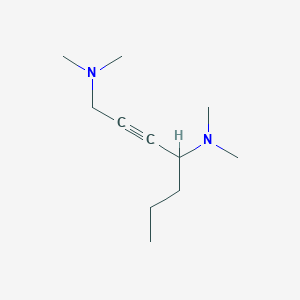
![2,7-Naphthalenedisulfonic acid, 4-[[2-amino-4-hydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]-3-[(4-nitrophenyl)azo]phenyl]azo]-5-hydroxy-](/img/structure/B15346295.png)
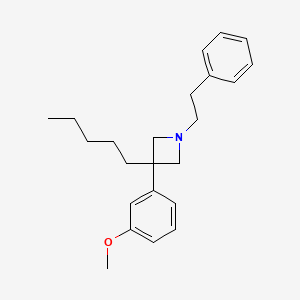
![N-[chloro(dimethylaminooxy)phosphoryl]oxy-N-methylmethanamine](/img/structure/B15346312.png)

